
3-(Difluoromethyl)-2,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2,6-difluoropyridine is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
The chemical reactions involving 3-(Difluoromethyl)-2,6-difluoropyridine include nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions . These reactions are significant in the synthesis of CF2H- and CH2F-containing compounds .Scientific Research Applications
Pharmaceutical Drug Design
The CF2H moiety is increasingly utilized in drug design due to its ability to improve chemical, physical, and biological properties of molecules . The incorporation of 3-(Difluoromethyl)-2,6-difluoropyridine into pharmaceuticals can enhance lipophilicity, metabolic stability, and cell membrane permeability, which are crucial for bioavailability . This compound can be used to create structurally diverse 3-difluoromethyl-quinoxalin-2-ones , which are of significant interest due to their presence in natural products and bioactive compounds .
Material Science
In material science, the integration of fluorine atoms into organic molecules can lead to the development of materials with improved properties3-(Difluoromethyl)-2,6-difluoropyridine can be a key ingredient in synthesizing new materials that require specific fluorinated structures for enhanced durability, resistance, or other specialized characteristics .
Agrochemicals
The difluoromethyl group in 3-(Difluoromethyl)-2,6-difluoropyridine can be leveraged to create agrochemicals with increased efficacy. The presence of fluorine can lead to agrochemicals that are more stable and have a longer shelf life, potentially reducing the frequency of application and environmental impact .
Catalysis
This compound can act as a catalyst or a component in catalytic systems, particularly in reactions where the introduction of fluorine is desired. Its unique structure allows for the exploration of novel catalytic pathways, which can be beneficial in various synthesis processes.
Synthesis of Bioactive Molecules
The difluoromethyl group is a valuable moiety in the synthesis of bioactive molecules3-(Difluoromethyl)-2,6-difluoropyridine can be used to introduce the difluoromethyl group into molecules, potentially leading to the discovery of new lead compounds and drug candidates .
Development of Fluorine-Containing Pharmaceuticals
Fluorine-containing pharmaceuticals often exhibit improved pharmacokinetic and pharmacodynamic profiles. The use of 3-(Difluoromethyl)-2,6-difluoropyridine in the synthesis of these pharmaceuticals can contribute to the development of drugs with better efficacy and reduced side effects .
Hydrogen-Bond Donor Studies
Studies have shown that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues. This property can be exploited in the design of new molecules for pharmaceuticals and material science, where hydrogen bonding plays a critical role .
Late-Stage Functionalization
The compound can be used in late-stage functionalization, a technique that allows for the modification of complex molecules at the final stages of synthesis. This is particularly useful in drug discovery, where it can enable the rapid generation of analogues for structure-activity relationship studies .
Safety and Hazards
Future Directions
The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates . This would facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-2,6-difluoropyridine is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production in cells .
Mode of Action
3-(Difluoromethyl)-2,6-difluoropyridine acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the TCA cycle . This inhibition disrupts the energy production process, leading to the death of the organism .
Biochemical Pathways
The compound primarily affects the TCA cycle and the electron transport chain . By inhibiting the SDH enzyme, it disrupts these pathways, leading to a decrease in ATP production. This energy deficiency can cause a variety of downstream effects, including growth inhibition and cell death .
Pharmacokinetics
Like other sdhis, it is likely to have good bioavailability due to its ability to penetrate cell membranes and reach its target site
Result of Action
The primary result of the action of 3-(Difluoromethyl)-2,6-difluoropyridine is the inhibition of energy production , leading to the death of the organism . This makes it an effective fungicide, as it can effectively control a broad spectrum of fungal species .
properties
IUPAC Name |
3-(difluoromethyl)-2,6-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYICBXGNVGTRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602899 |
Source


|
| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2,6-difluoropyridine | |
CAS RN |
85396-63-0 |
Source


|
| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


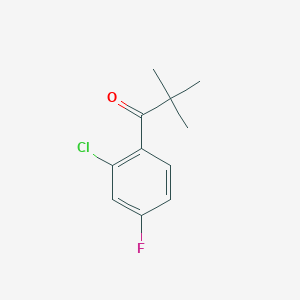
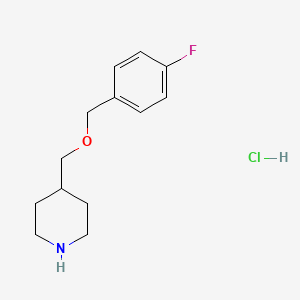
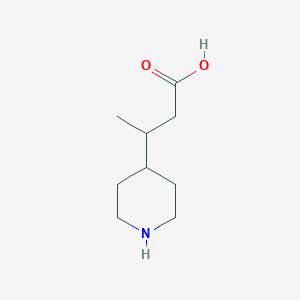

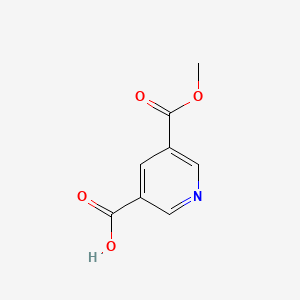

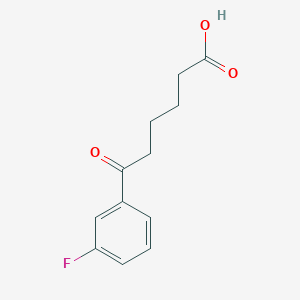


![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)
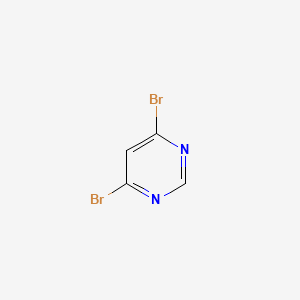
![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
